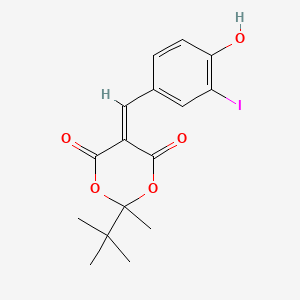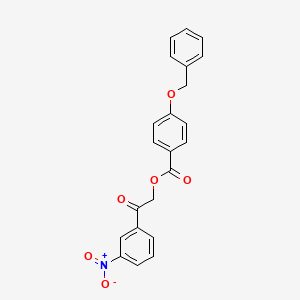
N~1~-(2-ethylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide
説明
N~1~-(2-ethylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as EIPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. EIPA is a small molecule inhibitor that has been shown to have a wide range of effects on cellular and physiological processes. In
科学的研究の応用
EIPA has been used extensively in scientific research to study a wide range of cellular and physiological processes. One of the most common applications of EIPA is in the study of ion channels, which are proteins that play a critical role in the regulation of cellular processes. EIPA has been shown to be a potent inhibitor of the sodium-hydrogen exchanger (NHE), which is an ion channel that plays a critical role in regulating cellular pH. EIPA has also been used to study the role of NHE in the regulation of cell migration, cell adhesion, and apoptosis.
作用機序
EIPA exerts its effects on cellular processes by inhibiting the activity of the NHE ion channel. NHE is responsible for the transport of sodium and hydrogen ions across the cell membrane, which plays a critical role in regulating cellular pH. EIPA binds to the NHE ion channel and prevents the transport of sodium and hydrogen ions, which disrupts the balance of ions in the cell and leads to a decrease in pH.
Biochemical and Physiological Effects:
EIPA has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on cellular pH and ion transport, EIPA has been shown to inhibit the activity of a variety of enzymes, including protein kinases and phosphatases. EIPA has also been shown to have anti-inflammatory effects and has been used to study the role of inflammation in a variety of diseases.
実験室実験の利点と制限
One of the main advantages of EIPA is its potency and specificity as an inhibitor of the NHE ion channel. EIPA has been shown to be effective at low concentrations, which makes it a valuable tool for studying the role of NHE in cellular processes. However, one limitation of EIPA is its potential for off-target effects. EIPA has been shown to inhibit the activity of a variety of enzymes, which can complicate the interpretation of experimental results.
将来の方向性
There are a number of future directions for research on EIPA. One area of focus is the development of more specific inhibitors of the NHE ion channel, which would allow for more precise control of cellular pH and ion transport. Another area of interest is the use of EIPA in the study of disease processes, particularly in the context of inflammation and cancer. Finally, there is potential for the development of EIPA as a therapeutic agent for the treatment of a variety of diseases.
特性
IUPAC Name |
N-(2-ethylphenyl)-2-(4-iodo-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19IN2O3S/c1-3-13-6-4-5-7-16(13)19-17(21)12-20(24(2,22)23)15-10-8-14(18)9-11-15/h4-11H,3,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJDRBYXJOEYPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 3-{[N-(3-chloro-4-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B3553727.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B3553728.png)
![1-(4-chlorophenyl)-7,7-dimethyl-3-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)-7,8-dihydro-2,5(1H,6H)-quinolinedione](/img/structure/B3553740.png)

![2-(4-chlorophenoxy)-N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3553743.png)
![ethyl {2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B3553747.png)
![N-isopropyl-2-{[N-(2-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B3553755.png)


![2-[4-(benzyloxy)phenyl]-2-oxoethyl 2-methyl-3-nitrobenzoate](/img/structure/B3553781.png)
![2-{4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B3553791.png)

![3-[5-(4-bromophenyl)-1-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3553807.png)
![N-(3-chloro-2-methylphenyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3553810.png)